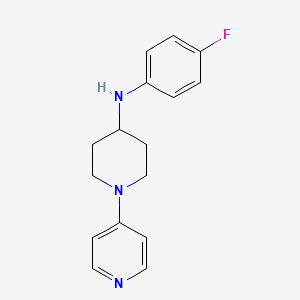
N-(4-fluorophenyl)-1-(pyridin-4-yl)piperidin-4-amine
Übersicht
Beschreibung
N-(4-fluorophenyl)-1-(pyridin-4-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C16H18FN3 and its molecular weight is 271.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Analysis
- The crystal structure of compounds related to N-(4-fluorophenyl)-1-(pyridin-4-yl)piperidin-4-amine, such as 4-(4-fluorophenyl)-2-(1H-indol-3-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine, has been studied. These structures show a twisted conformation of the central piperidine ring. Their structures have been optimized using density functional theory (DFT) calculations, and molecular docking studies suggest potential as inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT), which may enhance sensitivity to apoptosis in certain cells and tumors (Venkateshan et al., 2019).
Photophysical Properties and Sensor Applications
- Triphenylamine derivatives with groups such as fluorophenyl and pyridinyl have been synthesized and characterized, showing pH-dependent absorptions and emissions. This indicates their potential use as pH sensors. Specifically, compounds like tris(4-(pyridin-4-yl)phenyl) amine demonstrate these photophysical properties, suggesting applications in sensing and monitoring environments (Hu et al., 2013).
Synthesis and Application in Imaging
- Synthesis of compounds like 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, related to the compound , has been reported. Such compounds are candidates for imaging dopamine D4 receptors, suggesting applications in neuroscience and diagnostic imaging (Eskola et al., 2002).
Hydrogen-Bond Basicity Studies
- The hydrogen-bond basicity of secondary amines, including those with 4-fluorophenyl groups, has been studied. This research contributes to understanding the chemical properties of such compounds, which is crucial in designing and synthesizing new pharmaceuticals or materials (Graton et al., 2001).
Anticancer Agent Development
- Novel amine derivatives of compounds like 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine have been synthesized and showed potential as anticancer agents. These compounds have been characterized and tested against human cancer cell lines, demonstrating their application in developing new cancer therapies (Vinayak et al., 2017).
Fluorescence Quantum Yield Studies
- The photophysical properties of compounds like borondipyrromethene analogues in solvents, including those with piperidinyl groups, have been investigated. Understanding these properties can lead to applications in fluorescence-based technologies and materials science (Qin et al., 2005).
Synthesis and Evaluation for Muscarinic Acetylcholine Receptors
- Piperidyl and pyrrolidyl benzilates, related to the compound , have been synthesized and evaluated as ligands for muscarinic acetylcholine receptors. This suggests potential applications in neuroscience and pharmacology (Skaddan et al., 2000).
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-1-pyridin-4-ylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3/c17-13-1-3-14(4-2-13)19-15-7-11-20(12-8-15)16-5-9-18-10-6-16/h1-6,9-10,15,19H,7-8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAAYQSQMNQBJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=C(C=C2)F)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



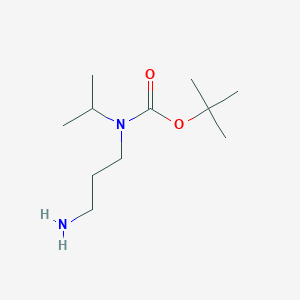
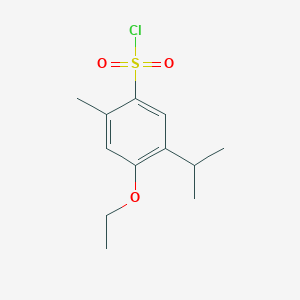

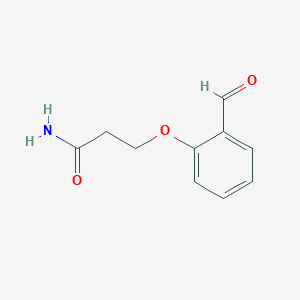

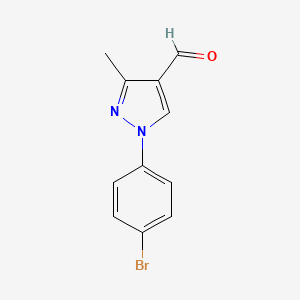

![[5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1438188.png)
![2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one](/img/structure/B1438189.png)
![(Cyclopropylmethyl)[1-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B1438190.png)



